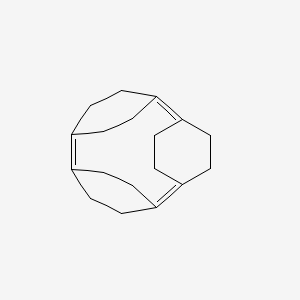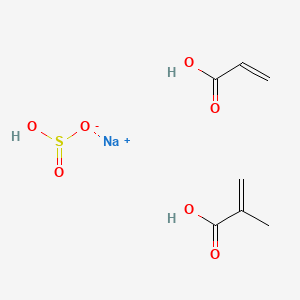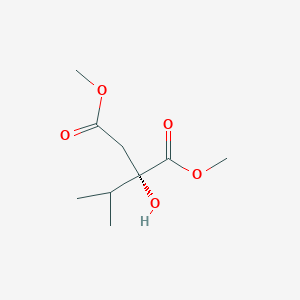
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate is an organic compound with the molecular formula C9H16O4 It is an ester derivative of butanedioic acid, featuring a hydroxyl group and an isopropyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate can be synthesized through esterification reactions involving butanedioic acid derivatives. One common method involves the reaction of (2S)-2-hydroxy-2-(propan-2-yl)butanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl butanedioate: Lacks the hydroxyl and isopropyl groups, making it less reactive in certain chemical reactions.
Dimethyl (2S)-2-hydroxybutanedioate: Similar structure but without the isopropyl group, affecting its steric and electronic properties.
Dimethyl (2S)-2-(propan-2-yl)butanedioate:
Uniqueness
Dimethyl (2S)-2-hydroxy-2-(propan-2-yl)butanedioate is unique due to the presence of both hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
90139-09-6 |
|---|---|
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-hydroxy-2-propan-2-ylbutanedioate |
InChI |
InChI=1S/C9H16O5/c1-6(2)9(12,8(11)14-4)5-7(10)13-3/h6,12H,5H2,1-4H3/t9-/m0/s1 |
Clave InChI |
OQIDMHZJNDYZLB-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@@](CC(=O)OC)(C(=O)OC)O |
SMILES canónico |
CC(C)C(CC(=O)OC)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
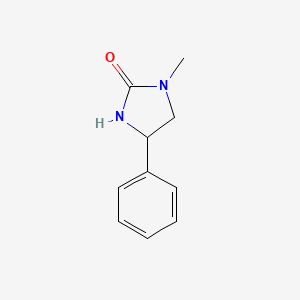


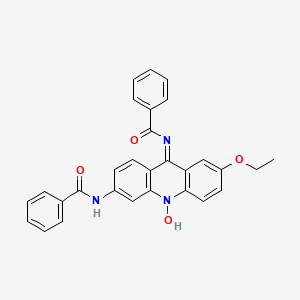
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)

![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)

